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Compound of Interest

Compound Name: (R)-1-(2-Chlorophenyl)ethanol

CAS No.:
120466-66-2; 131864-71-6;

13524-04-4

Cat. No.: B2680201

Get Quote

Executive Summary
(R)-1-(2-Chlorophenyl)ethanol (CAS: 123537-92-4) is a privileged chiral motif in medicinal

chemistry. Its structural rigidity—imparted by the ortho-chloro substituent—enhances

stereoselectivity in downstream substitutions, making it superior to the unsubstituted 1-

phenylethanol in sterically demanding couplings.

Key Applications:

Kinase Inhibitors: Serves as the chiral anchor for ether-linked pharmacophores (analogous

to the Crizotinib scaffold).

CNS Agents: Precursor for carbamate-based anti-epileptics (e.g., Cenobamate lineage).

Stereoinversion Protocols: Ideal substrate for Mitsunobu transformations to generate (S)-

configured amines and ethers with >98% ee.
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Sourcing & Synthesis: Accessing High-Fidelity
Chirality
Before deployment as an auxiliary, the optical purity of the alcohol must be validated. Two

primary routes exist: Biocatalytic Resolution (Green/Scalable) and Asymmetric Transfer

Hydrogenation (Chemical/Fast).

Protocol A: Enzymatic Kinetic Resolution
(Recommended for Scale)
This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acetylate the (S)-

enantiomer, leaving the desired (R)-alcohol unreacted.

Reagents:

Substrate: rac-1-(2-Chlorophenyl)ethanol[1]

Catalyst: Immobilized CAL-B (e.g., Novozym 435)

Acyl Donor: Vinyl acetate (acts as solvent and reagent)

Step-by-Step Methodology:

Preparation: Dissolve rac-1-(2-Chlorophenyl)ethanol (1.0 eq) in dry toluene (0.5 M). Add

Vinyl acetate (3.0 eq).

Initiation: Add CAL-B (20 mg/mmol substrate). Incubate at 30°C with orbital shaking (200

rpm).

Monitoring: Monitor by Chiral HPLC (Chiralcel OB-H column). The reaction stops at 50%

conversion.

Workup: Filter off the enzyme. Concentrate the filtrate.

Purification: Separate the (R)-alcohol (starting material) from the (S)-acetate product via

silica gel chromatography (Hexane/EtOAc gradient).
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(S)-Acetate can be hydrolyzed to access the (S)-enantiomer if needed.

Data Specification:

Parameter Value

Yield (Theoretical) 50% (max for resolution)

Enantiomeric Excess (ee) >99% (R)-isomer

| Reaction Time | 24–48 Hours |

Mechanistic Utility: The Mitsunobu Inversion
The primary utility of (R)-1-(2-Chlorophenyl)ethanol is its ability to transfer chirality to

nucleophiles (phenols, imides, azides) via the Mitsunobu Reaction. This process proceeds with

complete Walden inversion, converting the (R)-alcohol into an (S)-substituted product.

Mechanism of Action
The ortho-chloro group provides steric bulk that discourages side reactions (like elimination)

while directing the nucleophile to the backside of the activated phosphonium intermediate.
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Figure 1: The Mitsunobu cycle showing the activation of the (R)-alcohol and subsequent

inversion to the (S)-product.[2][3]

Case Study Application: Synthesis of Chiral Ether
Pharmacophores
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A critical application is the synthesis of chiral aryl-ethers, a motif found in ALK inhibitors. The

(R)-configuration of the alcohol is inverted to (S) to match the binding pocket requirements of

specific tyrosine kinases.

Experimental Protocol: Chiral Ether Coupling
Objective: Coupling (R)-1-(2-Chlorophenyl)ethanol with a substituted phenol (e.g., 2,6-

dichloro-3-fluorophenol analog).

Reagents:

(R)-1-(2-Chlorophenyl)ethanol (1.0 eq)

Substituted Phenol (1.1 eq)

Triphenylphosphine (

) (1.5 eq)

DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

Solvent: Anhydrous THF

Workflow:

Solution A: Dissolve (R)-alcohol, Phenol, and ngcontent-ng-c1989010908="" _nghost-ng-

c2127666394="" class="inline ng-star-inserted">

in anhydrous THF under

atmosphere. Cool to 0°C.

Addition: Add DIAD dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent

hydrazine byproduct precipitation and side reactions.

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

Quench: Add water (small volume) to quench excess betaine.
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Extraction: Extract with EtOAc, wash with brine, dry over

.

Purification: Flash column chromatography.

Troubleshooting Table:

Issue Probable Cause Corrective Action

| Low Conversion | Steric hindrance of o-Cl group | Use ADDP (1,1'-

(azodicarbonyl)dipiperidine) and

for higher reactivity. | | Retention of Configuration |

character due to stable carbocation | Ensure strictly anhydrous conditions; lower temperature to
-10°C. | | Elimination Product (Styrene) | High basicity of betaine | Increase concentration of the
acidic nucleophile (Phenol). |

Strategic Workflow Diagram
The following diagram illustrates the decision matrix for using this auxiliary in drug discovery

versus process chemistry.
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Figure 2: Strategic decision tree for incorporating (R)-1-(2-Chlorophenyl)ethanol based on the

desired stereochemical outcome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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